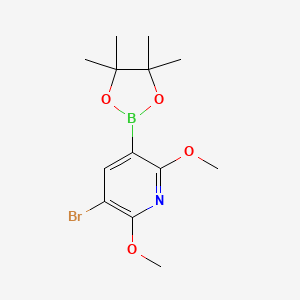![molecular formula C12H7F6N B6161981 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1260786-06-8](/img/no-structure.png)
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile” is a research chemical . It contains a cyclopropane core, a carbonitrile group, and a phenyl ring substituted with two trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile” were not found, related compounds have been synthesized through various methods. For instance, bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines have been synthesized via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .Molecular Structure Analysis
The molecular structure of “1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile” consists of a cyclopropane ring attached to a carbonitrile group and a phenyl ring. The phenyl ring is substituted with two trifluoromethyl groups .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile involves the reaction of a cyclopropane compound with a nitrile compound in the presence of a strong base. The cyclopropane compound is synthesized from a substituted benzene compound through a series of reactions.", "Starting Materials": [ "3,5-bis(trifluoromethyl)benzene", "Bromine", "Sodium hydroxide", "Sodium cyanide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Methanol", "Acetic acid", "Sodium borohydride", "Acetonitrile" ], "Reaction": [ "Bromination of 3,5-bis(trifluoromethyl)benzene in the presence of bromine and a catalyst to form 1-bromo-3,5-bis(trifluoromethyl)benzene", "Treatment of 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium hydroxide in diethyl ether to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol", "Conversion of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol to 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane through a Grignard reaction with magnesium and subsequent cyclization", "Reaction of 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane with sodium cyanide in methanol to form 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile", "Reduction of 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile with sodium borohydride in acetic acid to form the desired compound, 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile" ] } | |
CAS-Nummer |
1260786-06-8 |
Molekularformel |
C12H7F6N |
Molekulargewicht |
279.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



